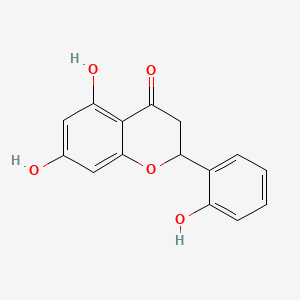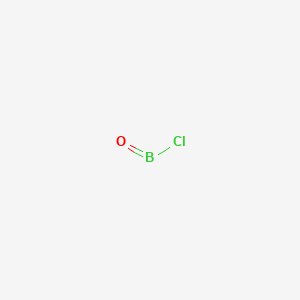
Boron chloride oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Boron chloride oxide can be synthesized through several methods. One common laboratory method involves the reaction of boron trichloride (BCl3) with boron oxide (B2O3) at high temperatures. The reaction can be represented as follows: [ BCl_3 + B_2O_3 \rightarrow 3 BClO ]
Industrial production methods often involve the direct chlorination of boron oxide in the presence of a suitable catalyst. The reaction conditions typically require elevated temperatures and controlled environments to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Boron chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form boric acid (B(OH)3) and hydrochloric acid (HCl) when reacted with water: [ BClO + H_2O \rightarrow B(OH)_3 + HCl ]
-
Reduction: : It can be reduced by strong reducing agents such as metal hydrides to form elemental boron and hydrogen chloride: [ BClO + 2 LiH \rightarrow B + LiCl + H_2 ]
-
Substitution: : this compound can undergo substitution reactions with alcohols to form borate esters: [ BClO + 3 ROH \rightarrow B(OR)_3 + HCl ]
Wissenschaftliche Forschungsanwendungen
Boron chloride oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Research is ongoing to explore its potential use in biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Boron compounds, including this compound, are being investigated for their potential use in cancer treatment through boron neutron capture therapy (BNCT).
Wirkmechanismus
The mechanism of action of boron chloride oxide involves its interaction with various molecular targets. In chemical reactions, it acts as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in a wide range of reactions, including the formation of coordination complexes and catalysis of organic transformations .
Vergleich Mit ähnlichen Verbindungen
Boron chloride oxide can be compared with other boron halides such as boron trichloride (BCl3) and boron trifluoride (BF3). While all these compounds are Lewis acids, this compound is unique due to the presence of both chlorine and oxygen atoms, which impart distinct reactivity and properties. For example, boron trichloride is primarily used in the production of elemental boron and as a catalyst in organic synthesis, whereas boron trifluoride is commonly used as a catalyst in polymerization reactions .
Similar compounds include:
- Boron trichloride (BCl3)
- Boron trifluoride (BF3)
- Boron tribromide (BBr3)
- Boron triiodide (BI3)
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boron halides .
Eigenschaften
CAS-Nummer |
23361-55-9 |
|---|---|
Molekularformel |
BClO |
Molekulargewicht |
62.26 g/mol |
IUPAC-Name |
chloro(oxo)borane |
InChI |
InChI=1S/BClO/c2-1-3 |
InChI-Schlüssel |
KEIVHDSRCXJQOU-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
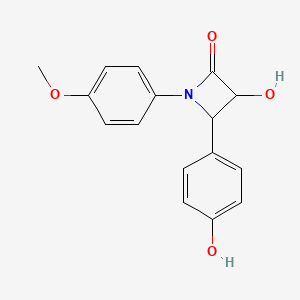
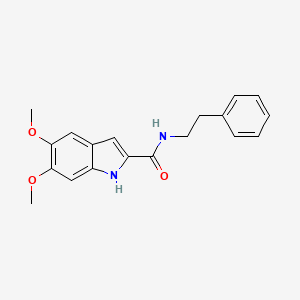
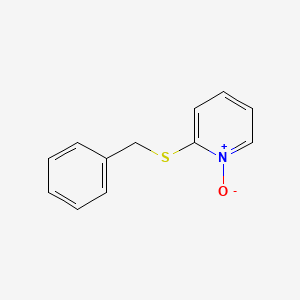
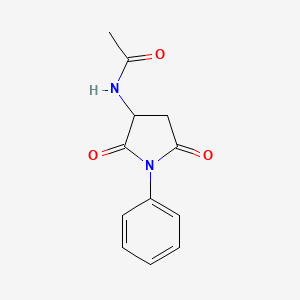
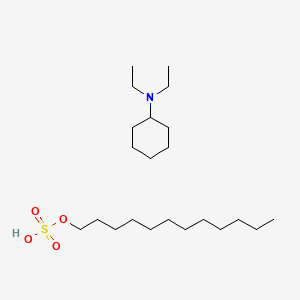
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
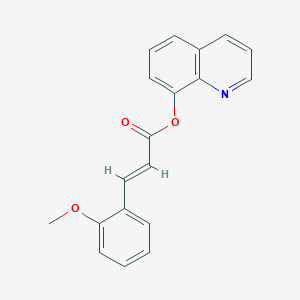
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
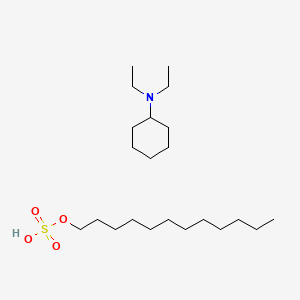
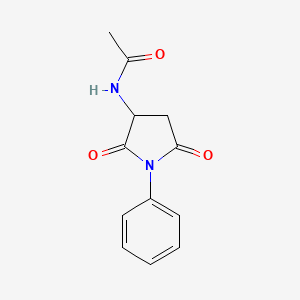
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
